Biochemical Potency: 3-Methylazetidine-3-carbonitrile Outperforms a Spirocyclic Azetidine Analog in MPS1 Inhibition
In a direct, head-to-head comparison from the same patent and assay platform, the lead compound incorporating the 3-methylazetidine-3-carbonitrile fragment (Example 3, US10399974) demonstrates significantly greater MPS1 inhibitory potency compared to a close analog bearing a 7-oxa-2-azaspiro[3.5]nonane fragment (Example 4). This provides direct quantitative justification for selecting this specific building block over a sterically and conformationally distinct alternative [1].
| Evidence Dimension | Biochemical MPS1 kinase inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 3 nM |
| Comparator Or Baseline | Example 4 (7-oxa-2-azaspiro[3.5]nonane analog), IC50 = 11 nM |
| Quantified Difference | ~3.7-fold greater potency |
| Conditions | Inhibition of full-length MPS1 in an enzymatic assay (10 µL volume, black 384-well plates) |
Why This Matters
This 3.7-fold biochemical potency advantage establishes the 3-methylazetidine-3-carbonitrile fragment as the superior starting point for achieving potent target inhibition in a critical oncology target.
- [1] BindingDB. BDBM412610 (US10399974, Example 3) and BDBM412611 (US10399974, Example 4). IC50 values for MPS1/TTK inhibition. Accessed April 2026. View Source
